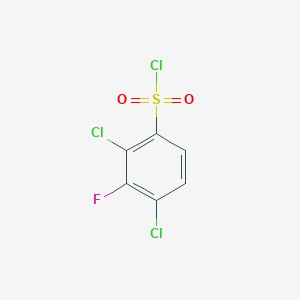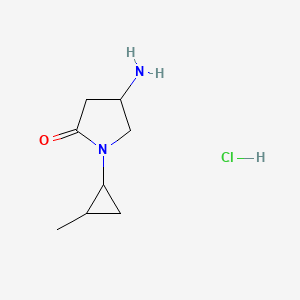
2,4-Dichloro-3-fluorobenzenesulfonyl chloride
Übersicht
Beschreibung
2,4-Dichloro-3-fluorobenzenesulfonyl chloride, also known as DFBS, is an important chemical compound that is widely used in various fields of research and industry. It is an aryl sulfonyl chloride derivative .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-3-fluorobenzenesulfonyl chloride is C6H2Cl3FO2S. It has a molecular weight of 263.5 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis of Fluoroarenes
2,4-Dichloro-3-fluorobenzenesulfonyl chloride: is a valuable intermediate in the synthesis of fluoroarenes . Fluoroarenes are crucial components in the development of synthetic biologically active compounds and functional materials due to their unique reactivity and ability to influence the biological activity of molecules.
Preparation of Antibacterial Compounds
This compound serves as a precursor in the synthesis of quinolone-3-carboxylic acids derivatives , which are significant in the creation of antibacterial medicines . The presence of fluorine atoms in these compounds is known to enhance their antibacterial properties.
Fluorous Chemistry Applications
In fluorous chemistry, 2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride can be used as a fluorous reagent or scavenger. This field utilizes the unique properties of fluorine to simplify purification processes in the synthesis of small molecules and molecule libraries .
Electrophilic Scavenging
The compound has potential use as an electrophilic reagent for the scavenging of amines and thiols. This application is particularly relevant in the context of fluorous tagging strategies, where it can facilitate the purification of desired products .
Synthesis of Benzoic Acid Derivatives
It can be employed in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid , a compound that is a valuable intermediate for the synthesis of various medicines, including antibacterials .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds like “2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride” often act as electrophiles, reacting with nucleophilic sites in biological molecules. These sites could include the side chains of certain amino acids in proteins, nucleotide bases in DNA, or other biological molecules with nucleophilic characteristics .
Mode of Action
The sulfonyl chloride group (-SO2Cl) is highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile. This allows the compound to form covalent bonds with biological molecules, potentially altering their structure and function .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. If the compound reacts with a protein, it could potentially alter the protein’s function, affecting any biochemical pathways in which the protein is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological system in which it is present. Factors such as solubility, stability, and reactivity can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cellular signaling and metabolism to potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s reactivity and stability. Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) can also impact the compound’s action .
Eigenschaften
IUPAC Name |
2,4-dichloro-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZJQIIDGWZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-fluorobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)




![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)